molecular formula C15H19ClN2O4S B6973507 N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B6973507
M. Wt: 358.8 g/mol
InChI Key: MCKNVUPVVMCUMY-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and various substituents such as tert-butyl, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The tert-butyl, chloro, and methoxy groups are introduced through various substitution reactions, often involving halogenation and methylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (methyl iodide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide: Shares the oxazole ring and tert-butyl group but differs in other substituents.

    N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dichlorobenzamide: Contains similar functional groups but with different substitution patterns.

    N-(3-tert-butyl-1,2-oxazol-5-yl)-1-[3-chloro-5-(1-fluoroethenyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxamide: Features a more complex structure with additional functional groups.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-chloro-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-9-6-11(21-5)10(16)7-12(9)23(19,20)18-14-8-13(17-22-14)15(2,3)4/h6-8,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKNVUPVVMCUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=NO2)C(C)(C)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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